molecular formula C14H9Cl2NO2S B253047 3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B253047
M. Wt: 326.2 g/mol
InChI Key: ZDLCQOGHXUQJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a benzothiophene core substituted with chlorine atoms and a furylmethyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Starting Material: Benzothiophene is used as the starting material.

    Chlorination: The benzothiophene undergoes chlorination to introduce chlorine atoms at the 3 and 6 positions.

    Furylmethylation: The chlorinated benzothiophene is then reacted with a furylmethyl halide under basic conditions to introduce the furylmethyl group.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the furylmethyl group.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: Dechlorinated benzothiophene derivatives.

    Substitution: Benzothiophene derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-N-(2-furylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a carboxamide.

    3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C14H9Cl2NO2S

Molecular Weight

326.2 g/mol

IUPAC Name

3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H9Cl2NO2S/c15-8-3-4-10-11(6-8)20-13(12(10)16)14(18)17-7-9-2-1-5-19-9/h1-6H,7H2,(H,17,18)

InChI Key

ZDLCQOGHXUQJOX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.